molecular formula C14H14F3N3O2S B2948391 N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034247-67-9

N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2948391
CAS No.: 2034247-67-9
M. Wt: 345.34
InChI Key: OLQCHISTGVBHAU-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is a sulfonamide derivative featuring a 2,3'-bipyridine scaffold substituted at the 3-position with a methyl group linked to a trifluoropropane sulfonamide moiety. The compound’s structure combines a bipyridine system—a common pharmacophore in kinase inhibitors and nucleic acid binders—with a sulfonamide group known for enhancing solubility and target affinity through hydrogen bonding . The trifluoromethyl group contributes to metabolic stability and lipophilicity, critical for pharmacokinetic optimization.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)5-8-23(21,22)20-10-12-4-2-7-19-13(12)11-3-1-6-18-9-11/h1-4,6-7,9,20H,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCHISTGVBHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves the alkylation of 2,3’-bipyridine with a suitable trifluoropropane sulfonamide precursor. One common method is the N-alkylation of 2,3’-bipyridine using 3,3,3-trifluoropropane-1-sulfonyl chloride in the presence of a base such as triethylamine in an anhydrous solvent like N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods provide high yields and are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields bipyridine N-oxides, while reduction can lead to partially or fully reduced bipyridine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can participate in redox reactions. These complexes can modulate various biochemical pathways, depending on the metal ion and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substitution patterns and heterocyclic systems (Table 1). Key comparisons include:

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoropropane sulfonamide group enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs, aiding blood-brain barrier penetration .
  • Solubility : Sulfonamide and pyridine nitrogen atoms improve aqueous solubility (predicted ~50–100 μM) relative to purely aromatic analogs .

Functional Implications

  • Kinase Inhibition : While the target compound’s activity is unreported, analogs like 17g and 18d show CDK inhibition (IC50 < 100 nM in ), suggesting the bipyridine-sulfonamide scaffold’s utility in oncology .
  • Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism, as seen in –3 compounds with >80% hepatic microsomal stability .

Biological Activity

Chemical Structure and Properties

N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is characterized by its bipyridine moiety and a trifluoropropane sulfonamide group. The presence of trifluoromethyl groups often enhances lipophilicity and biological activity.

Cytotoxicity

In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. For example, related compounds have shown strong cytotoxicity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating that this compound may also possess similar properties .

Enzyme Inhibition

The biological activity of sulfonamides often includes enzyme inhibition. For instance, several studies have reported on the inhibition of acetylcholinesterase (AChE) by sulfonamide derivatives . Given its structural characteristics, this compound could potentially act as an AChE inhibitor.

Study 1: Synthesis and Evaluation of Piperidine Derivatives

A study focusing on the synthesis of piperidine derivatives evaluated their biological activities. The synthesized compounds were tested for antimicrobial properties against various pathogens. Results indicated that modifications in the piperidine ring structure significantly influenced their antimicrobial efficacy .

Study 2: Anticancer Activity of Sulfonamide Derivatives

Another investigation assessed the anticancer properties of sulfonamide derivatives. The study revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. This suggests that this compound could be a candidate for further research in cancer therapeutics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
4-(piperidin-4-yl)benzenesulfonamideAntimicrobialXanthomonas axonopodis
Neopetrosiamine ACytotoxicCancer cell lines
Various piperidine derivativesAChE inhibitionAcetylcholinesterase

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